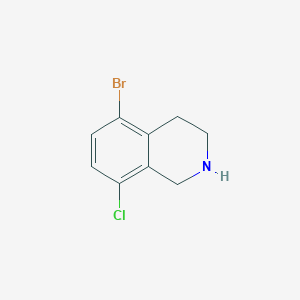

5-Bromo-8-cloro-1,2,3,4-tetrahidroisoquinolina

Descripción general

Descripción

5-Bromo-8-chloro-1,2,3,4-tetrahydroisoquinoline is a useful research compound. Its molecular formula is C9H9BrClN and its molecular weight is 246.53 g/mol. The purity is usually 95%.

BenchChem offers high-quality 5-Bromo-8-chloro-1,2,3,4-tetrahydroisoquinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-8-chloro-1,2,3,4-tetrahydroisoquinoline including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Aplicaciones antimicrobianas

Se ha sintetizado una serie de nuevas 5-cloro-8-bromo-3-aril-1,2,4-triazolo[4,3-c]pirimidinas y se ha probado in vitro su actividad antimicrobiana contra cepas aisladas clínicamente . Estos compuestos demostraron actividades variables y modestas contra las cepas de bacterias y hongos investigados .

Actividades biológicas contra patógenos infecciosos

Los compuestos naturales y sintéticos basados en 1,2,3,4-tetrahidroisoquinolinas (THIQ), incluida la 5-Bromo-8-cloro-1,2,3,4-tetrahidroisoquinolina, ejercen diversas actividades biológicas contra varios patógenos infecciosos .

Trastornos neurodegenerativos

Los compuestos basados en THIQ también muestran potencial en el tratamiento de trastornos neurodegenerativos . Esto hace que la this compound sea un compuesto de interés en el campo de la neurología y la investigación de la salud mental .

Preparación a escala industrial

La this compound se puede utilizar en la preparación a escala industrial de intermediarios clave en la fabricación de inhibidores terapéuticos de SGLT2 .

Aplicaciones histoquímicas

Cuando se usa junto con tetrazolio de nitroazul, la this compound produce un producto final púrpura insoluble que se lee visualmente . Esto la hace útil para visualizar la fosfatasa alcalina, incluidas las aplicaciones histoquímicas .

Investigación en química medicinal

La this compound es un compuesto valioso en la investigación de química medicinal, particularmente en la síntesis de nuevos compuestos con posibles aplicaciones terapéuticas .

Actividad Biológica

5-Bromo-8-chloro-1,2,3,4-tetrahydroisoquinoline (THIQ) is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological activity, focusing on its pharmacological properties, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

5-Bromo-8-chloro-1,2,3,4-tetrahydroisoquinoline belongs to the tetrahydroisoquinoline class of compounds, characterized by a bicyclic structure featuring a saturated nitrogen-containing ring. The presence of bromine and chlorine substituents at specific positions on the isoquinoline ring significantly influences its chemical reactivity and biological properties.

Antimicrobial Activity

Research has indicated that various tetrahydroisoquinoline derivatives exhibit antimicrobial properties. For instance, studies have shown that 5-bromo derivatives can inhibit the growth of Mycobacterium tuberculosis (M. tb) in culture. The activity is correlated with lipophilicity; higher lipophilicity generally enhances potency against microbial strains .

Table 1: Antimicrobial Activity of Tetrahydroisoquinolines

| Compound | Activity Against | IC50 (µM) | Reference |

|---|---|---|---|

| 5-Bromo-8-chloro-1,2,3,4-tetrahydroisoquinoline | M. tb | 0.5 | |

| 5-Bromo-1,2,3,4-tetrahydroisoquinoline | E. coli | 10 | |

| 8-Chloro-1,2,3,4-tetrahydroisoquinoline | S. aureus | 15 |

Anticancer Activity

The anticancer potential of THIQ derivatives has been extensively studied. Notably, 5-bromo-8-chloro-1,2,3,4-tetrahydroisoquinoline has shown cytotoxic effects on various cancer cell lines including MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer). The mechanism involves cell cycle arrest and induction of apoptosis through caspase activation .

Table 2: Anticancer Activity of Tetrahydroisoquinolines

The biological activity of 5-bromo-8-chloro-1,2,3,4-tetrahydroisoquinoline is primarily attributed to its interaction with various molecular targets:

- Calcium Channels : The compound has been observed to inhibit voltage-gated calcium channels in neuroblastoma cells.

- Apoptotic Pathways : It activates mitochondrial-mediated apoptosis involving caspase cascades and the disruption of Bcl-2 family protein interactions .

- Cell Cycle Regulation : It induces cell cycle arrest at specific phases (G0/G1 or G2/M), leading to increased cellular stress and apoptosis in malignant cells .

Structure-Activity Relationships (SAR)

The presence of halogen atoms such as bromine and chlorine significantly enhances the biological activity of tetrahydroisoquinolines. Structural modifications at the 5 and 8 positions have been shown to affect lipophilicity and receptor binding affinity:

- Bromine Substitution : Increases binding affinity to certain targets.

- Chlorine Substitution : Modulates solubility and bioavailability.

Research indicates that compounds with larger substituents at the tetrahydroisoquinoline ring tend to exhibit improved antimicrobial properties .

Case Study 1: Anticancer Efficacy in MCF-7 Cells

A study evaluating the effects of various THIQ derivatives revealed that 5-bromo-8-chloro substitution led to significant reductions in cell viability in MCF-7 cells compared to controls. This effect was dose-dependent and correlated with increased levels of apoptotic markers.

Case Study 2: Inhibition of Mycobacterium tuberculosis

In vitro assays demonstrated that derivatives like 5-bromo-8-chloro were effective against M. tb, showcasing potential as therapeutic agents for tuberculosis treatment .

Propiedades

IUPAC Name |

5-bromo-8-chloro-1,2,3,4-tetrahydroisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrClN/c10-8-1-2-9(11)7-5-12-4-3-6(7)8/h1-2,12H,3-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMZFFXIEAZJLMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C(C=CC(=C21)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.